molecular formula C15H13F2N5O B2737277 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 921162-81-4

4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No.: B2737277
CAS No.: 921162-81-4
M. Wt: 317.3
InChI Key: LBKQUIPVMQDJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesis. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially yielding dihydro derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific molecular targets involved in disease pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may also improve its pharmacokinetic properties, such as increased metabolic stability and reduced off-target effects.

Biological Activity

The compound 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N4O. Its structure includes a morpholine ring and a pyrazolo[3,4-d]pyrimidine scaffold, which are known to be associated with various pharmacological activities.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of key kinases involved in cancer cell proliferation. Specifically, they have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK2 has been linked to significant anti-proliferative effects in various cancer cell lines.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:
    • MCF-7 Cell Line : IC50 values ranged from 45 to 97 nM.
    • HCT-116 Cell Line : IC50 values ranged from 6 to 99 nM.
    • HepG2 Cell Line : IC50 values ranged from 48 to 90 nM .
  • Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, which indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of both the morpholine and pyrazolo[3,4-d]pyrimidine moieties in enhancing biological activity. Modifications at specific positions on these scaffolds can significantly alter potency and selectivity against various kinases. For example:

  • Substituting different groups on the morpholine ring has been shown to improve binding affinity to CDK2.
  • The presence of fluorine atoms in the phenyl group enhances lipophilicity and cellular uptake .

Case Study 1: CDK2 Inhibition

A recent study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine framework. Among them, a derivative similar to our compound exhibited an IC50 value of 0.057 ± 0.003 μM against CDK2/cyclin A2 complexes . This highlights the potential for developing highly selective inhibitors targeting CDK2 for cancer therapy.

Case Study 2: Antitumor Efficacy

In another investigation focused on tumor growth inhibition in vivo using xenograft models, compounds derived from the same scaffold were administered to mice with implanted tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone .

Data Summary

CompoundCell LineIC50 (nM)Mechanism
Compound AMCF-745-97CDK2 Inhibition
Compound BHCT-1166-99Apoptosis Induction
Compound CHepG248-90Cell Cycle Arrest

Properties

IUPAC Name

4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKQUIPVMQDJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.